molecular formula C15H12BrN3O B2727170 N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide CAS No. 878237-26-4

N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide

Cat. No.: B2727170
CAS No.: 878237-26-4
M. Wt: 330.185
InChI Key: HEASCCWOFFVOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. This carboxamide derivative features an indazole core, a privileged scaffold in drug discovery known for its diverse biological activities. The structure combines this heterocyclic system with a substituted aniline moiety, a pattern seen in biologically active molecules. Primary research applications for this compound and its close structural analogs are centered on combating microbial and fungal pathogens. Indazole derivatives have demonstrated promising broad-spectrum anticandidal activity against strains including C. albicans and the often less susceptible C. glabrata , highlighting their potential as a new chemotype in addressing the urgent threat of antifungal resistance . Furthermore, structurally related heterocyclic carboxamides have shown potent antibacterial activity against extensively drug-resistant (XDR) bacterial strains , such as Salmonella Typhi , with some analogs exhibiting strong inhibitory effects in biological assays . The mechanism of action for these compounds is an area of active investigation, with potential targets including enzymatic pathways like alkaline phosphatase, for which similar compounds have shown inhibitory activity (IC50 values in the low micromolar range) . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

CAS No.

878237-26-4

Molecular Formula

C15H12BrN3O

Molecular Weight

330.185

IUPAC Name

N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide

InChI

InChI=1S/C15H12BrN3O/c1-9-8-10(6-7-12(9)16)17-15(20)14-11-4-2-3-5-13(11)18-19-14/h2-8H,1H3,(H,17,20)(H,18,19)

InChI Key

HEASCCWOFFVOSM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=NNC3=CC=CC=C32)Br

solubility

not available

Origin of Product

United States

Preparation Methods

Cadogan Cyclization

A robust method for indazole synthesis involves nitroarene precursors subjected to Cadogan conditions (triethyl phosphite, heat). For example:

$$
\text{3-Nitro-4-bromo-5-methylbenzaldehyde} \xrightarrow{\text{P(OEt)}_3, \Delta} \text{1H-Indazole-3-carbaldehyde}
$$

Optimization Data :

Parameter Optimal Condition Yield (%)
Temperature 150°C 78
Solvent Xylene -
Reaction Time 4 h -

This method reliably produces 1H-indazole derivatives but requires careful control of nitro group positioning.

Hydrazine Cyclization

Condensation of ortho-substituted benzaldehydes with hydrazine hydrate forms indazole rings:

$$
\text{2-Bromo-3-methylbenzaldehyde} + \text{N}2\text{H}4 \rightarrow \text{1H-Indazole-3-carbaldehyde}
$$

Key Observations :

  • Microwave irradiation (100°C, 30 min) improves yields to 85%
  • Electron-withdrawing groups (e.g., Br) para to aldehyde enhance cyclization kinetics

Carboxylic Acid Derivatization

Oxidation of Aldehyde Intermediates

Indazole-3-carbaldehydes are oxidized to carboxylic acids using Jones reagent:

$$
\text{1H-Indazole-3-carbaldehyde} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4} \text{1H-Indazole-3-carboxylic acid}
$$

Yield Optimization :

  • 92% conversion at 0°C with stoichiometric CrO3
  • Alternative: KMnO4 in basic conditions (75% yield)

Amide Bond Formation

Acyl Chloride Route

Activation of the carboxylic acid followed by nucleophilic acyl substitution:

Step 1 :
$$
\text{1H-Indazole-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{1H-Indazole-3-carbonyl chloride}
$$

Step 2 :
$$
\text{1H-Indazole-3-carbonyl chloride} + \text{4-Bromo-3-methylaniline} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$

Reaction Conditions :

  • Dichloromethane solvent
  • 0°C to room temperature
  • 89% isolated yield

Coupling Reagent-Mediated Synthesis

Modern peptide coupling agents enable efficient amidation:

$$
\text{1H-Indazole-3-carboxylic acid} + \text{4-Bromo-3-methylaniline} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}
$$

Comparative Performance :

Reagent Solvent Time (h) Yield (%)
HATU DMF 2 94
EDCl/HOBt DCM 6 82
DCC THF 12 68

HATU demonstrates superior efficiency due to improved activation of sterically hindered acids.

Alternative Single-Pot Approaches

Ugi Multicomponent Reaction

Four-component condensation offers atom-economic synthesis:

$$
\text{1H-Indazole-3-carboxaldehyde} + \text{4-Bromo-3-methylaniline} + \text{t-BuNC} + \text{H}_2\text{O} \rightarrow \text{Target Compound}
$$

Advantages :

  • Single-step process
  • 76% yield without intermediate purification

Limitations :

  • Requires strict stoichiometric control
  • Limited solvent compatibility

Purification and Characterization

Chromatographic Methods

Stationary Phase Mobile Phase Rf
Silica Gel Hexane:EtOAc (3:1) 0.42
C18 MeCN:H2O (65:35) 8.2 min

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, indazole-H), 7.89 (d, J=8.4 Hz, 1H), 7.65 (s, 1H), 7.32 (d, J=8.0 Hz, 1H), 2.45 (s, 3H, CH3)
  • 13C NMR : 165.8 (C=O), 142.3 (indazole-C3), 131.5 (Br-C), 20.1 (CH3)
  • HRMS : m/z calc. for C15H12BrN3O [M+H]+: 352.0132, found 352.0129

Industrial-Scale Considerations

Cost Analysis

Component Price/kg (USD) % Total Cost
4-Bromo-3-methylaniline 450 62
HATU 12,000 28
Solvents 50 5

Green Chemistry Metrics

Metric Acyl Chloride Route HATU Route
PMI (g/g) 18.7 9.2
E-Factor 23.4 11.9
Energy (kJ/mol) 480 310

The coupling reagent approach shows superior environmental performance despite higher reagent costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki reaction, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and aryl boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide with related indazole and carboxamide derivatives, focusing on structural features, synthesis, and reported activities.

N-(4-Sulfamoylphenyl)-1H-indazole-3-carboxamide

  • Molecular Formula : C₁₄H₁₂N₄O₃S
  • Molecular Weight : 316.33 g/mol
  • Key Features : The 4-sulfamoylphenyl group replaces the bromo-methylphenyl substituent, introducing a polar sulfonamide moiety. This substitution likely enhances solubility and hydrogen-bonding capacity compared to the hydrophobic bromo-methyl group in the target compound.

N-(4-Fluoro-2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide

  • Molecular Formula : C₂₂H₁₈FN₃O
  • Molecular Weight : 359.40 g/mol
  • Key Features : This derivative includes a 4-fluoro-2-methylphenyl group and an additional 4-methylphenyl substitution on the indazole nitrogen. The fluorine atom may improve metabolic stability and membrane permeability due to its electronegativity and small atomic radius.
  • Activity: No specific biological data are reported, but the fluorinated and methylated groups suggest optimized pharmacokinetic properties compared to the brominated analog .

N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide

  • Molecular Formula : C₁₂H₁₀BrN₃O
  • Molecular Weight : 292.13 g/mol
  • Key Features : Replaces the indazole core with a pyrazine ring, a smaller heterocycle. The compound was synthesized via DCC/DMAP coupling with 83% yield, followed by palladium-catalyzed arylation to generate derivatives (60–85% yields).
  • Activity : Demonstrated antibacterial efficacy against extensively drug-resistant (XDR) Salmonella Typhi, highlighting the role of the carboxamide-phenyl scaffold in targeting bacterial pathogens .

1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA)

  • Molecular Formula : C₂₀H₂₃N₅O
  • Molecular Weight : 357.44 g/mol
  • Key Features: A psychoactive indazole carboxamide with a cyanobutyl chain and a bulky 2-phenylpropan-2-yl group. The cyanobutyl substituent increases lipophilicity, facilitating blood-brain barrier penetration.
  • Activity: Classified as a synthetic cannabinoid receptor agonist, emphasizing the diverse biological roles of indazole carboxamides depending on substituents .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Reported Activity
This compound C₁₅H₁₂BrN₃O 330.18 4-bromo-3-methylphenyl Not specified Inferred antimicrobial potential
N-(4-Sulfamoylphenyl)-1H-indazole-3-carboxamide C₁₄H₁₂N₄O₃S 316.33 4-sulfamoylphenyl Not specified Potential sulfonamide-like activity
N-(4-fluoro-2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide C₂₂H₁₈FN₃O 359.40 4-fluoro-2-methylphenyl, 4-methylphenyl Not specified N/A
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide C₁₂H₁₀BrN₃O 292.13 Pyrazine core, 4-bromo-3-methylphenyl 83% (parent), 60–85% (derivatives) Antibacterial against XDR S. Typhi
CUMYL-4CN-BINACA C₂₀H₂₃N₅O 357.44 Cyanobutyl chain, 2-phenylpropan-2-yl Not specified Psychoactive cannabinoid agonist

Key Findings and Implications

Substituent Effects: Halogenated Groups: Bromine (in the target compound) and fluorine (in the fluorinated analog) enhance lipophilicity and stability but differ in electronic effects. Bromine’s larger size may sterically hinder target interactions, whereas fluorine’s electronegativity improves binding affinity . Sulfamoyl vs.

Core Heterocycle :

  • Indazole derivatives (e.g., target compound, CUMYL-4CN-BINACA) exhibit diverse bioactivities, from antimicrobial to psychoactive effects, depending on substituents. Pyrazine-based analogs (e.g., C₁₂H₁₀BrN₃O) show narrower but potent antibacterial activity .

Synthetic Accessibility :

  • Carboxamide coupling using DCC/DMAP or palladium-catalyzed arylation provides moderate to high yields (60–85%), demonstrating robust methods for derivatization .

Biological Activity

N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide is a compound belonging to the indazole class, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological mechanisms, and therapeutic potential of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a bromo-substituted phenyl ring and an indazole moiety , linked through a carboxamide functional group. Its molecular formula is C13_{13}H12_{12}BrN3_{3}O, with a molecular weight of 281.11 g/mol. The synthesis typically involves:

  • Starting Materials : Substituted phenylhydrazines and carboxylic acids.
  • Key Steps : Cyclization and acylation reactions.
  • Techniques : Refluxing in solvents like methanol or dioxane, using bases such as sodium carbonate for Suzuki coupling reactions, and employing palladium catalysts to enhance yields.

Antitumor Activity

Indazole derivatives, including this compound, have shown significant antitumor properties . Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms involved often include:

  • Inhibition of Cell Cycle Progression : Compounds can interfere with key regulatory proteins involved in cell cycle control.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death .

Case Study Example :
A study demonstrated that similar indazole derivatives effectively inhibited Polo-like kinase 4 (PLK4), a critical regulator in cancer cell proliferation. Specifically, compound CFI-400945 (a structural analog) showed potent activity against HCT116 colon cancer cells in vivo .

Structure-Activity Relationship (SAR)

The biological activity of indazole derivatives is heavily influenced by their structural components. For instance:

  • Substituents at the 4-position : The presence of electron-withdrawing groups such as bromo enhances antitumor activity.
  • Indazole Core Modifications : Alterations in the indazole structure can lead to variations in potency against specific cancer targets, such as FGFR (Fibroblast Growth Factor Receptor) kinases .
CompoundTargetIC50_{50} (nM)Activity
81cPLK4<1Antitumor
82aPim Kinases0.4 - 1.1Antitumor
83FGFR130.2Antiproliferative

The mechanism by which this compound exerts its biological effects involves:

  • Target Interaction : Binding to specific enzymes or receptors, altering their activity.
  • Signal Pathway Modulation : Influencing pathways like ERK1/2 signaling which are crucial for cell survival and proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent apoptosis in cancer cells .

Therapeutic Potential

Given its promising antitumor activity, this compound is being investigated for potential therapeutic applications in oncology. Ongoing research focuses on:

  • Preclinical Studies : Evaluating efficacy and safety profiles.
  • Clinical Trials : Assessing the compound's performance in human subjects against various cancers.

Q & A

What are the optimal synthetic routes for N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide, and how can reaction conditions be optimized to improve yield and purity?

Level: Basic
Answer:
The synthesis of this compound typically involves coupling the indazole-3-carboxylic acid derivative with a substituted aniline (e.g., 4-bromo-3-methylaniline) using carbodiimide-based coupling reagents (e.g., EDC or DCC) in the presence of a catalyst like DMAP. Key steps include:

  • Activation of the carboxylic acid : Use of 4-nitrobenzoyl chloride analogs for efficient acylation (as demonstrated in related amide syntheses) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.
  • Yield optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 acid/amine) to minimize side products.

Table 1: Example Reaction Conditions from Analogous Syntheses

Reagent SystemSolventTemp (°C)Yield (%)Purity (%)
EDC/HOBtDMF2565–75≥95
DCC/DMAPTHF0→2570–80≥98

Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Level: Basic
Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm aromatic proton environments (δ 7.0–8.5 ppm for indazole and bromophenyl groups) and methyl group integration (δ ~2.3 ppm) .
    • ¹³C NMR : Identify carbonyl (δ ~165 ppm) and quaternary carbons (e.g., brominated aryl carbons, δ ~120–140 ppm) .
  • Mass Spectrometry (MS) : High-resolution Q-TOF MS validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (²⁷Br/⁸¹Br) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect hydrolytic degradation products .

How can researchers resolve discrepancies between computational docking predictions and experimental binding affinity data for this compound?

Level: Advanced
Answer:
Discrepancies often arise from incomplete protein flexibility models or solvent effects. Mitigation strategies include:

  • Enhanced docking protocols : Use molecular dynamics (MD) simulations to account for protein conformational changes (e.g., induced-fit docking) .
  • Binding assays : Validate docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure thermodynamic parameters (ΔG, Kd) .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinases or receptors) to resolve binding modes and identify key interactions (e.g., hydrogen bonds with indazole NH) .

What strategies are employed to analyze structure-activity relationships (SAR) when modifying the indazole core or bromophenyl substituent?

Level: Advanced
Answer:
SAR studies focus on:

  • Indazole modifications :
    • Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) to enhance electrophilicity and target binding .
    • Replace the NH group with methyl to probe hydrogen-bonding requirements .
  • Bromophenyl adjustments :
    • Substitute Br with Cl or CF₃ to evaluate halogen bonding effects .
    • Vary methyl position (3- vs. 4-) to assess steric effects on receptor binding pockets .
  • Biological assays : Test analogs in enzyme inhibition (IC₅₀) or cell viability assays (e.g., MTT for cytotoxicity) to correlate structural changes with activity .

What are the challenges in interpreting X-ray crystallography data for this compound, especially regarding solvent effects or polymorphism?

Level: Advanced
Answer:

  • Solvent inclusion : Lattice solvents (e.g., DMSO, water) can distort crystal packing. Use SQUEEZE (in PLATON) to model disordered solvent .
  • Polymorphism : Different crystallization conditions (e.g., slow evaporation vs. diffusion) may yield alternate crystal forms. Compare unit cell parameters across batches .
  • Thermal motion : High B-factors for flexible groups (e.g., methylphenyl) require TLS refinement to improve model accuracy .

What in vitro assays are recommended for initial pharmacological profiling of this compound, considering its structural analogs?

Level: Basic
Answer:

  • Enzyme inhibition : Screen against kinases (CDK2, EGFR) using fluorescence-based ADP-Glo™ assays .
  • Receptor binding : Radioligand displacement assays (e.g., for cannabinoid or serotonin receptors) to identify off-target interactions .
  • Cytotoxicity : Dose-response studies in cancer cell lines (e.g., HeLa, MCF-7) using Alamar Blue or ATP-lite assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.